Compound Description: [18F]1 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative designed for tumor imaging with Positron Emission Tomography (PET) []. Preliminary biodistribution experiments revealed a slow clearance rate from excretory tissues, prompting further structural modifications to enhance its suitability for tumor imaging [].
Relevance: Both [18F]1 and the target compound, 1-[3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, share the core pyrazolo[1,5-a]pyrimidine scaffold. This structural similarity highlights the importance of this scaffold in medicinal chemistry and its potential application in various therapeutic areas [].
Compound Description: [18F]2, similar to [18F]1, is another pyrazolo[1,5-a]pyrimidine derivative radiolabeled with fluorine-18 for potential use in tumor imaging using PET []. It also exhibited a slow clearance rate in initial biodistribution studies [].
Relevance: [18F]2 exhibits structural similarities to the target compound, 1-[3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, as they both feature the pyrazolo[1,5-a]pyrimidine core. The presence of different substituents on the pyrazolo[1,5-a]pyrimidine core highlights the versatility of this scaffold for developing compounds with diverse pharmacological properties [].
Compound Description: [18F]3 represents another fluorine-18 labeled pyrazolo[1,5-a] pyrimidine derivative investigated for its potential in tumor imaging with PET []. In vitro studies demonstrated that S180 tumor cells exhibited a higher uptake of [18F]3 compared to the uptake of [18F]5 [].
Relevance: This compound, like the target compound, 1-[3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, is built upon the pyrazolo[1,5-a]pyrimidine scaffold. The structural variations introduced in [18F]3, specifically the incorporation of polar groups like an ester, were aimed at improving the pharmacokinetic profile and enhancing its suitability for tumor imaging compared to its predecessors [].
Compound Description: [18F]4 is a fluorine-18 radiolabeled pyrazolo[1,5-a] pyrimidine derivative developed for potential use in tumor imaging with PET. It was synthesized to improve upon previous compounds by introducing a hydroxyl group to enhance its pharmacokinetic properties [].
Relevance: Like 1-[3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, this compound contains the pyrazolo[1,5-a]pyrimidine core. Notably, [18F]4, along with [18F]3, displayed higher uptake by S180 tumor cells in vitro and exhibited a different tumor uptake kinetic profile in vivo compared to [18F]5, suggesting the impact of structural modifications on biological behavior [].
Compound Description: [18F]5 is a pyrazolo[1,5-a] pyrimidine derivative that has been radiolabeled with fluorine-18 for the purpose of tumor imaging through Positron Emission Tomography (PET) []. In vitro studies revealed that S180 tumor cells demonstrated a lower uptake of [18F]5 compared to the uptake observed with [18F]3 and [18F]4 [].
Compound Description: LDN is a potent and selective inhibitor of activin receptor-like kinase 3 (ALK3), a type I receptor for bone morphogenetic proteins (BMPs) []. LDN has been shown to enhance liver regeneration after partial hepatectomy (PH) by blocking SMAD phosphorylation, increasing serum interleukin-6 levels, and modulating other factors involved in liver regeneration [].
Relevance: While not sharing the exact core structure as 1-[3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, LDN also contains a pyrazolo[1,5-a]pyrimidine moiety, highlighting the importance of this scaffold in medicinal chemistry for developing inhibitors targeting different pathways [].
Compound Description: DMH2 is an inhibitor of ALK3, which is a type I receptor for BMPs []. It effectively blocks SMAD phosphorylation both in vitro and in vivo, leading to enhanced liver regeneration after PH [].
Relevance: Although structurally different from 1-[3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, DMH2, like LDN, incorporates the pyrazolo[1,5-a]pyrimidine moiety within its structure. This inclusion reinforces the significance of this particular scaffold in designing compounds with biological activity, particularly in the context of inhibiting BMP signaling and its potential therapeutic implications in liver regeneration [].
Compound Description: VU0465350 is a novel, potent and selective ALK3 inhibitor. This compound demonstrated its ability to enhance liver regeneration after PH, similar to other ALK3 inhibitors like LDN and DMH2 [].
Relevance: While VU0465350 does not directly share the pyrazolo[1,5-a]pyrimidine core with 1-[3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, it represents a structurally related compound due to its similar biological activity as an ALK3 inhibitor. This suggests that despite the differences in core structures, both compounds might interact with similar biological targets or pathways [].
Compound Description: VU0469381 is a selective inhibitor of ALK2, another type I receptor for BMPs []. Unlike the ALK3 inhibitors, VU0469381 did not demonstrate any effect on liver regeneration after PH [].
Relevance: Although containing the pyrazolo[1,5-a]pyrimidine scaffold found in 1-[3-(2-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone, VU0469381 specifically targets ALK2 and did not show the same liver regeneration effects as ALK3 inhibitors like LDN or DMH2. This finding highlights the distinct biological activities of compounds targeting different subtypes within the BMP signaling pathway despite structural similarities [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.